molecular formula C9H6KNO3 B2390729 Potassium;4-methyl-1,3-benzoxazole-2-carboxylate CAS No. 2445793-92-8

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate

Cat. No. B2390729
CAS RN: 2445793-92-8
M. Wt: 215.249
InChI Key: RQTPESABAYADCS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate, also known as potassium benzoxazolinate, is a chemical compound that has been widely used in scientific research. It is a potassium salt of benzoxazolinate, a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including Potassium;4-methyl-1,3-benzoxazole-2-carboxylate, have been found to exhibit significant antimicrobial activity. They have been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and fungal strains like Candida albicans and Aspergillus niger .

Anticancer Activity

Benzoxazole compounds have also shown promising results in the field of cancer research. They have been tested against the human colorectal carcinoma (HCT116) cancer cell line and have shown significant anticancer activity .

Anti-inflammatory and Analgesic Activities

Some benzoxazole derivatives have shown anti-inflammatory and analgesic activities . This suggests that Potassium;4-methyl-1,3-benzoxazole-2-carboxylate could potentially be used in the development of new anti-inflammatory and analgesic drugs.

Antifungal Activity

Benzoxazole compounds have demonstrated potent antifungal activity. For instance, certain benzoxazole derivatives have shown significant activity against Candida albicans and Aspergillus niger .

Synthesis of HIV-reverse Transcriptase Inhibitor

2-Methylbenzoxazole, a similar compound to Potassium;4-methyl-1,3-benzoxazole-2-carboxylate, has been used in the synthesis of the HIV-reverse transcriptase inhibitor L-696,299 . This suggests that Potassium;4-methyl-1,3-benzoxazole-2-carboxylate could potentially be used in similar applications.

Synthesis of Bis-styryl Dyes

2-Methylbenzoxazole has been used in the synthesis of bis-styryl dyes . Given the structural similarity, Potassium;4-methyl-1,3-benzoxazole-2-carboxylate could potentially be used in similar dye synthesis processes.

properties

IUPAC Name

potassium;4-methyl-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3.K/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTPESABAYADCS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate

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